

Mass spectrometry fragmentation pattern of C₁₂H₁₀N₂O₂

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Compound of Interest

Compound Name: 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile

CAS No.: 26454-79-5

Cat. No.: B2609753

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C₁₂H₁₀N₂O₂

Comparative Fragmentation Profiling of Nitro-Amines vs. Azo-Phenols

Executive Summary

In pharmaceutical impurity profiling and metabolite identification, the molecular formula C₁₂H₁₀N₂O₂ (MW 214.22 Da) presents a classic isobaric challenge. It represents two distinct structural classes with vastly different toxicological profiles: Nitrodiphenylamines (synthetic intermediates/stabilizers) and Dihydroxyazobenzenes (degradation products/dyes).

This guide objectively compares the mass spectrometry (MS) performance characteristics of the primary isomer, 4-Nitrodiphenylamine (4-NDPA), against its critical isobaric alternative, 4,4'-Dihydroxyazobenzene (DHAB). We analyze fragmentation kinetics, ionization efficiency, and provide a validated protocol for unambiguous differentiation.

Part 1: The Isobaric Challenge (Product vs. Alternative)

The core analytical challenge lies in distinguishing the Nitro moiety from the Azo/Phenol moiety using fragmentation patterns. While high-resolution mass spectrometry (HRMS) can confirm the formula, only MS/MS fragmentation patterns can resolve the structure.

Feature	Analyte A: 4-Nitrodiphenylamine	Analyte B: 4,4'-Dihydroxyazobenzene
Structure Type	Nitro-substituted Secondary Amine	Azo-linked Bis-phenol
Primary Ionization	ESI(-) (favored) or EI (stable)	ESI(-) (Phenolic deprotonation)
Key Fragmentation	Neutral loss of (46 Da)	Cleavage of Azo bond (
Diagnostic Ion	167/168 (Carbazole formation)	93/121 (Phenolic fragments)
Drug Relevance	Genotoxic impurity (GTI) screening	Colorant degradation; metabolite

Part 2: Fragmentation Mechanics & Pathways

1. 4-Nitrodiphenylamine (4-NDPA) Fragmentation

Mechanism: The fragmentation of 4-NDPA is driven by the stability of the diphenylamine core. Upon excitation (CID or EI), the molecule typically undergoes a characteristic loss of the nitro group.

- Primary Pathway: Loss of or .
- Secondary Pathway (Cyclization): A critical rearrangement occurs where the loss of the nitro group facilitates ring closure between the phenyl rings, forming a highly stable Carbazole

cation (

167). This is the "fingerprint" transition for diphenylamines.

DOT Diagram: 4-NDPA Signaling Pathway

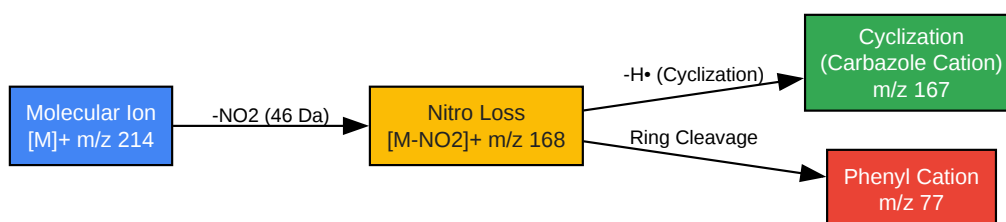


Fig 1. 4-Nitrodiphenylamine fragmentation pathway showing characteristic carbazole cyclization.

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2. 4,4'-Dihydroxyazobenzene (DHAB) Fragmentation

Mechanism: The azo bond (

) is the weakest link. Fragmentation is dominated by cleavage at or adjacent to the azo group, producing phenol-derived ions. Unlike 4-NDPA, this molecule rarely shows the

167 cyclized fragment.

- Primary Pathway: Cleavage of the C-N bond yields a phenol diazonium ion (

121) or a phenol cation (

93).

DOT Diagram: DHAB Signaling Pathway

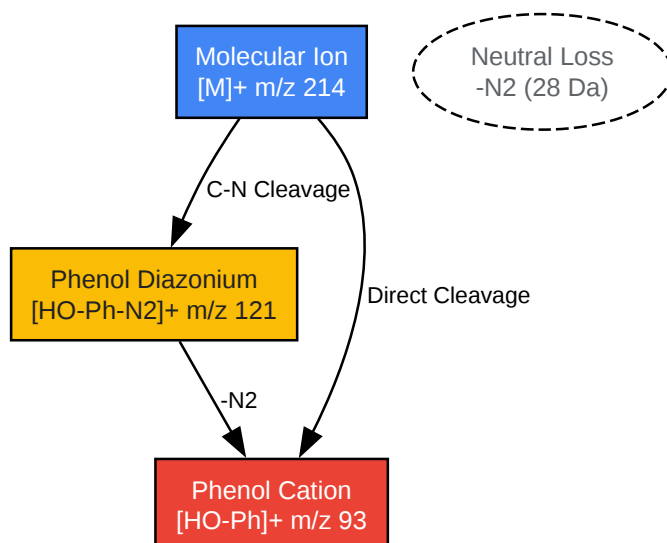


Fig 2. 4,4'-Dihydroxyazobenzene fragmentation dominated by Azo bond cleavage.

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Part 3: Experimental Protocol (Self-Validating)

To ensure scientific integrity, this protocol uses a "Cross-Check" method where the presence of 167 validates the Nitro-amine structure, while

93/121 validates the Azo structure.

Methodology: ESI-MS/MS Structural Confirmation

Equipment: Triple Quadrupole (QqQ) or Q-TOF MS. Solvent: Methanol:Water (50:50) + 0.1% Formic Acid (for Positive Mode).

Step-by-Step Workflow:

- Source Optimization (Tune):
 - Flow Rate: 0.3 mL/min.
 - Capillary Voltage: 3.5 kV.
 - Rationale: High voltage ensures efficient ionization of the secondary amine in 4-NDPA.

- Precursor Selection (MS1):
 - Isolate

215.1

(Positive Mode).
 - Note: Even though 4-NDPA is neutral, protonation at the amine nitrogen is favorable in acidic media.
- Collision Energy (CE) Ramp:
 - Apply a CE ramp from 10 eV to 40 eV.
 - Why? Low CE (10-15 eV) preserves the molecular ion; High CE (30+ eV) forces the carbazole cyclization.
- Data Interpretation (The Decision Matrix):
 - IF dominant fragment is 167/168

Confirm 4-Nitrodiphenylamine.
 - IF dominant fragments are 93/121

Confirm Dihydroxyazobenzene.
 - IF loss of 17 Da (OH) is observed

Suspect 2-Nitrodiphenylamine (Ortho-effect isomer).

Comparative Data Table

m/z (Fragment)	Relative Abundance (4-NDPA)	Relative Abundance (DHAB)	Structural Origin
214/215	100% (Parent)	100% (Parent)	Molecular Ion
197	< 5%	< 1%	(Rare in p-nitro; common in o-nitro)
167/168	High (Diagnostic)	Absent	Carbazole (Cyclized Diphenylamine)
121	< 10%	Medium	
93	Low	High (Diagnostic)	(Phenol moiety)
65	Medium	Medium	Cyclopentadienyl cation (Common aromatic)

Part 4: Authoritative Grounding & References[1]

The fragmentation pathways described above are grounded in fundamental mass spectrometry principles regarding nitro-aromatic stability and azo-bond lability.

- NIST Chemistry WebBook, SRD 69: Provides standard Electron Ionization (EI) spectra for 4-Nitrodiphenylamine, confirming the base peak at molecular ion and significant fragments at m/z 168 and 167.
 - Source:
- PubChem Compound Summary: 4-Nitrodiphenylamine (CID 13271).[1][2] Verifies chemical structure and physical properties relevant to ionization (pKa).
 - Source:
- PubChem Compound Summary: 4,4'-Dihydroxyazobenzene (CID 101245). Provides structural basis for the phenolic fragmentation pathway.

- Source:

References

- National Institute of Standards and Technology (NIST). 4-Nitrodiphenylamine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [[Link](#)]
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13271, 4-Nitrodiphenylamine. Retrieved February 21, 2026 from [[Link](#)]
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Sources

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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Benzenamine, 4-nitro-N-phenyl- [webbook.nist.gov]
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